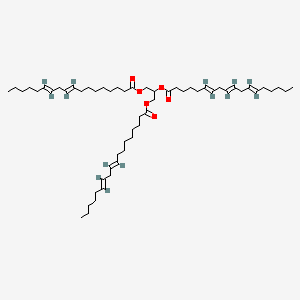
2--Linolenoyl-1,3-dilinoleoyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol is a triglyceride, a type of lipid molecule composed of one glycerol molecule esterified with three fatty acid chains. This compound is notable for its unique structure, which includes linolenic acid and linoleic acid, both of which are essential fatty acids. These fatty acids are crucial for various biological functions and have significant health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol typically involves the esterification of glycerol with linolenic acid and linoleic acid. One common method is the Grignard deacylation technique, which involves the use of Grignard reagents to selectively deacylate the glycerol backbone, followed by re-esterification with the desired fatty acids .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods, where lipases are used to catalyze the esterification process. This method is preferred due to its specificity and efficiency, allowing for the production of high-purity triglycerides .
Análisis De Reacciones Químicas
Types of Reactions
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Acyl chlorides; reactions are performed under controlled temperatures to ensure selective substitution.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Glycerol and free fatty acids.
Substitution: Modified triglycerides with different fatty acid compositions.
Aplicaciones Científicas De Investigación
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its impact on cellular signaling pathways.
Medicine: Explored for its potential health benefits, including anti-inflammatory and cardioprotective effects.
Mecanismo De Acción
The mechanism of action of 2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound can also be metabolized to produce bioactive lipids that participate in signaling pathways, affecting processes such as inflammation and lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dilinoleoyl-2-stearoyl glycerol: Contains linoleic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position.
1,2-Dilinoleoyl-3-γ-linolenoyl-rac-glycerol: Features linoleic acid at the sn-1 and sn-2 positions and γ-linolenic acid at the sn-3 position.
1,3-Distearoyl-2-linoleoyl glycerol: Incorporates stearic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position.
Uniqueness
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol is unique due to its specific combination of linolenic acid and linoleic acid, which provides a distinct profile of essential fatty acids. This combination is not commonly found in other triglycerides, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C57H96O6 |
|---|---|
Peso molecular |
877.4 g/mol |
Nombre IUPAC |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(6E,9E,12E)-octadeca-6,9,12-trienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,39-36+ |
Clave InChI |
AODZAXDQVIGGDB-HBOAWMLWSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCC/C=C/C/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
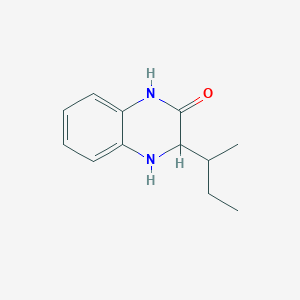
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
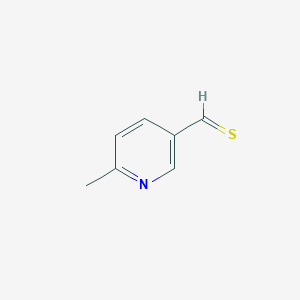
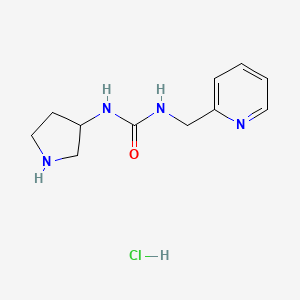
![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
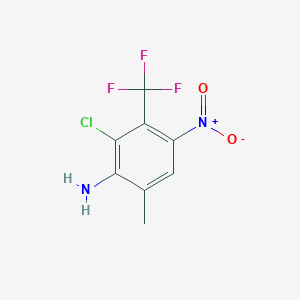
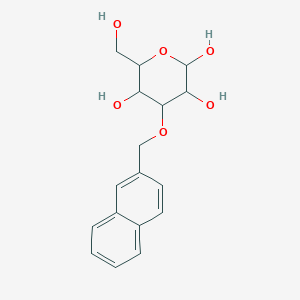
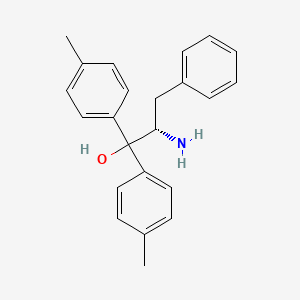
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)

